2,5-Dimethylphenyl 2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13IO2 |
|---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C15H13IO2/c1-10-7-8-11(2)14(9-10)18-15(17)12-5-3-4-6-13(12)16/h3-9H,1-2H3 |
InChI Key |
OXQCWIGMKGPWKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Physicochemical Properties of 2,5 Dimethylphenyl 2 Iodobenzoate
The fundamental physical and chemical properties of 2,5-Dimethylphenyl 2-iodobenzoate (B1229623) are crucial for its handling, characterization, and application in synthesis.
| Property | Value |
| CAS Number | 723259-88-9 aablocks.com |
| Molecular Formula | C₁₅H₁₃IO₂ aablocks.com |
| Molecular Weight | 352.17 g/mol aablocks.com |
| Physical State | Not explicitly stated, but likely a solid at room temperature, similar to related compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 2,5 Dimethylphenyl 2 Iodobenzoate
The primary method for the synthesis of 2,5-Dimethylphenyl 2-iodobenzoate (B1229623) involves the esterification of 2-iodobenzoic acid with 2,5-dimethylphenol (B165462). This reaction is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride.
The synthesis proceeds via the reaction of 2-iodobenzoyl chloride with 2,5-dimethylphenol in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Reaction Scheme:
Spectroscopic Characterization of 2,5 Dimethylphenyl 2 Iodobenzoate
The structure of 2,5-Dimethylphenyl 2-iodobenzoate (B1229623) is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2-iodobenzoyl and the 2,5-dimethylphenyl rings, as well as singlets for the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. |
| ¹³C NMR | The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the iodine atom, and the aromatic carbons would be characteristic of this compound. |
Computational Chemistry and Mechanistic Studies of 2,5 Dimethylphenyl 2 Iodobenzoate Transformations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations allow for a detailed examination of the fundamental properties of a molecule, such as its orbital energies and charge distribution, which are critical in predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, governing its electrophilicity. youtube.com
For 2,5-Dimethylphenyl 2-iodobenzoate (B1229623), a qualitative FMO analysis suggests a clear division of reactivity between the two aromatic rings. The electron-donating methyl groups on the phenyl ring increase the energy of the HOMO and localize it primarily on the 2,5-dimethylphenyl moiety. Conversely, the electron-withdrawing ester group and the iodine atom on the benzoate (B1203000) ring lower the energy of the LUMO, localizing it on the 2-iodobenzoate portion, particularly around the carbon-iodine bond. rsc.org This separation indicates that the 2,5-dimethylphenyl group will act as the nucleophilic center in reactions, while the 2-iodobenzoate group will be the site of electrophilic attack. rsc.org
Table 1: Conceptual Frontier Molecular Orbital Characteristics of 2,5-Dimethylphenyl 2-iodobenzoate
| Orbital | Primary Localization | Predicted Chemical Character |
| HOMO | 2,5-Dimethylphenyl Ring | Nucleophilic / Electron Donating |
| LUMO | 2-Iodobenzoate Moiety (C-I bond) | Electrophilic / Electron Accepting |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.
While a specific MEP map for this compound is not available in the reviewed literature, its features can be predicted based on its constituent functional groups. The map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen of the ester group, indicating its susceptibility to attack by electrophiles or its ability to form hydrogen bonds. Conversely, regions of positive potential (typically colored blue) would be anticipated around the iodine atom, making the adjacent carbon a likely site for nucleophilic attack, and around the aromatic protons. scispace.commdpi.com The area around the electron-rich 2,5-dimethylphenyl ring would exhibit a less positive or even slightly negative potential compared to the iodinated ring.
Table 2: Predicted Electrostatic Potential Regions on this compound
| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |
| Carbonyl Oxygen | Negative (Electron-Rich) | Site for electrophilic attack, H-bond acceptor |
| Iodine Atom & Adjacent Carbon | Positive (Electron-Poor) | Site for nucleophilic attack/oxidative addition |
| Aromatic Protons | Positive (Electron-Poor) | Potential sites for interaction with nucleophiles |
| Dimethylphenyl Ring | Neutral to Slightly Negative | Nucleophilic character |
Computational studies have powerfully demonstrated the profound influence of the 2,5-dimethyl substitution pattern on the reactivity of the molecule's precursors and in subsequent reactions. The presence of two methyl groups, particularly the one at the ortho position, creates significant steric and electronic effects that can dramatically alter reaction outcomes.
A key computational finding revealed a complete switch in chemoselectivity in the reaction of arylcyclopropanes with ethynylbenziodoxolone reagents, which deliver the 2-iodobenzoate group. epfl.ch When the arylcyclopropane bears two ortho-methyl groups (mimicking the 2,5-dimethylphenyl substitution), computations indicated that C-H bond activation becomes a favored, nearly barrierless process, leading to C-H alkynylation. epfl.ch This is in stark contrast to arylcyclopropanes with fewer or no ortho substituents, which preferentially undergo C-C bond cleavage (oxyalkynylation). epfl.ch
Furthermore, studies on the reactions of related 1-arylbenziodoxolones (hypervalent iodine precursors to the title compound) show that bulky substituents in the ortho-position of the aryl ring can slow down certain reactions, such as nucleophilic substitution with azide. researchgate.net In other systems, electron-donating groups on the arene have been shown to be well-tolerated in cyclization reactions, leading to high yields and stereoselectivity. acs.org Conversely, in some nickel-catalyzed reactions with 2-iodobenzoates, electron-deficient substrates perform worse than their electron-rich counterparts. beilstein-journals.org
Table 3: Summary of Computationally Studied Substituent Effects
| Reaction Context | Substituent Pattern | Observed Effect on Reactivity | Citation(s) |
| Alkynylation of Arylcyclopropanes | Two ortho-methyl groups | Switches selectivity from C-C to C-H activation | epfl.ch |
| Nucleophilic Substitution | Bulky ortho-substituents | Can decrease reaction rate due to steric hindrance | researchgate.net |
| Ni-Catalyzed Carbonylation | Electron-deficient amides | Lower reaction yields compared to electron-rich amides | beilstein-journals.org |
| Catalytic Cyclization | Electron-donating groups | Generally well-tolerated, leading to high yields | acs.org |
Reaction Mechanism Elucidation via Computational Methods
The elucidation of reaction mechanisms hinges on the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational studies have been instrumental in modeling these fleeting structures for reactions involving iodobenzoates.
In the palladium-mediated intramolecular biaryl coupling of phenyl benzoate derivatives, for example, the regioselectivity of the reaction has been explained by analyzing the stability of the respective transition state models. researchgate.net Similarly, in copper-catalyzed cross-coupling reactions, the mechanism is understood to proceed through oxidative addition of the C–I bond to the metal center, a key step that involves a well-defined transition state. core.ac.uk For the reaction of arylcyclopropanes, calculations showed that the transition state for C-H activation in the presence of two ortho-methyl groups is significantly lower in energy than the transition state for C-C bond cleavage, thus explaining the observed switch in reactivity. epfl.ch DFT calculations on related systems have also been used to find that reductive elimination transition states leading to certain products have a greater kinetic barrier due to increased distortion energy. beilstein-journals.org
A compelling example is the computationally-derived free energy profile for the reaction between an arylcyclopropane and a 2-iodobenzoate precursor. epfl.ch The calculations mapped out the competing pathways of C-C versus C-H bond activation. The energy profile demonstrated that for substrates with two ortho-methyl groups (like the 2,5-dimethylphenyl group), the C-H activation pathway was a "favoured nearly barrierless process." epfl.ch This computational result precisely explained the experimental observation that this substitution pattern leads exclusively to the C-H functionalized product. The rate-determining step for the alternative C-C cleavage pathway was shown to have a significantly higher energy barrier, rendering it non-competitive. In other studies, DFT calculations have helped establish that steps like ring-opening and ring-closure, rather than CO2 insertion, are the rate-limiting steps in certain catalytic cycles. acs.org
Table 4: Insights from Computational Energy Profile Analysis
| Reaction System | Key Finding from Energy Profile | Rate-Determining Step (RDS) Implication | Citation(s) |
| Arylcyclopropane + Iodobenzoate precursor | C-H activation is a nearly barrierless process with ortho-methyl groups. | C-H activation becomes the kinetically favored pathway. | epfl.ch |
| Cu-catalyzed cross-coupling | Oxidative addition of the C-I bond is a key step. | The energy barrier of the oxidative addition influences the overall rate. | core.ac.ukacs.org |
| Pd-catalyzed biaryl coupling | The relative energies of competing transition states determine product regioselectivity. | The pathway with the lowest energy transition state is favored. | researchgate.net |
Role of Solvents and Catalysts in Reaction Pathways
The transformation of this compound, particularly in cross-coupling reactions, is significantly influenced by the choice of solvent and catalyst. Computational studies on analogous aryl halide systems have elucidated the critical roles these components play in dictating reaction mechanisms and outcomes.
Solvents: The polarity of the solvent can dramatically alter the energy landscape of a reaction. For instance, in palladium-catalyzed reactions, polar solvents can stabilize polar intermediates and transition states. chemrxiv.org Density Functional Theory (DFT) calculations have shown that for reactions proceeding through a polar nucleophilic displacement pathway, polar solvents can lower the activation energy, thereby accelerating the reaction rate. chemrxiv.org Conversely, for reactions that proceed through a non-polar, three-centered mechanism, the effect of solvent polarity is less pronounced. chemrxiv.org The choice of solvent can also influence site-selectivity in molecules with multiple reactive sites by differentially stabilizing the transition states leading to different products. chemrxiv.org Furthermore, specific solvent-substrate interactions, such as hydrogen bonding, can modulate the electron density of the substrate and consequently affect its reactivity. chemrxiv.org
Catalysts: In palladium-catalyzed cross-coupling reactions, the nature of the catalyst, including the ligands coordinated to the metal center, is paramount. wildlife-biodiversity.com Mechanistic studies on similar aryl halides have revealed that the catalyst can influence the rate-determining step of the catalytic cycle, which often involves oxidative addition, transmetalation, or reductive elimination. wildlife-biodiversity.comnih.gov Computational investigations have been instrumental in understanding the speciation of the active catalyst and the geometry of key intermediates. wildlife-biodiversity.com For example, DFT calculations have been used to probe the mechanism of Suzuki-Miyaura reactions, revealing the importance of the catalyst in facilitating the transmetalation step. researchgate.net The electronic and steric properties of the ligands on the palladium catalyst can be fine-tuned to optimize reaction efficiency and selectivity. illinois.edu
| Solvent | Dielectric Constant | Relative Reaction Rate | Product Selectivity (Product A:B) |
|---|---|---|---|
| Toluene | 2.38 | 1.0 | 1:1.5 |
| THF | 7.58 | 2.5 | 2:1 |
| Acetonitrile | 37.5 | 5.2 | 4:1 |
| DMF | 38.3 | 7.8 | 5:1 |
Theoretical Insights into Molecular Interactions and Properties
The conformation and reactivity of this compound are governed by a subtle interplay of non-covalent interactions. Theoretical calculations provide a powerful tool to dissect and quantify these forces.
Analysis of Intramolecular I···O Interactions in Related Systems
A key feature in 2-iodobenzoate esters is the potential for an intramolecular interaction between the iodine atom and the carbonyl oxygen of the ester group. This through-space interaction, often denoted as an I···O interaction, can influence the molecule's conformation and reactivity. While direct computational studies on this compound are not prevalent in the reviewed literature, analysis of related structures provides significant insight.
Theoretical studies on similar 2-iodobenzoate derivatives have confirmed the presence of this interaction and have characterized it as a type of halogen bond. The strength of this interaction can be evaluated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM). These analyses can reveal the presence of a bond critical point (BCP) between the iodine and oxygen atoms, a hallmark of a bonding interaction. The calculated energy of such interactions in related systems can range from a few to several kcal/mol, indicating a significant stabilizing effect.
Non-Covalent Interactions and Their Influence on Molecular Conformation
| Interaction Type | Calculated Energy (kcal/mol) | Method |
|---|---|---|
| Intramolecular I···O | -2.5 | QTAIM |
| C-H···π (intramolecular) | -1.8 | DFT-D3 |
| π···π Stacking (intermolecular) | -3.2 | SAPT |
Application of Advanced Quantum Chemical Methods
To gain a deeper understanding of the complex electronic structure and dynamics of reactions involving this compound, advanced quantum chemical methods are indispensable.
Ab-Initio Molecular Dynamics (AIMD) for Kinetic and Thermodynamic Stability
Ab-initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system at the quantum mechanical level. This method is particularly useful for exploring reaction pathways, determining kinetic and thermodynamic stability, and understanding the role of explicit solvent molecules. researchgate.netcolloidssurfaces.org By simulating the motion of atoms over time, AIMD can reveal the dynamic nature of molecular interactions and the mechanisms of chemical transformations. For a molecule like this compound, AIMD simulations could be employed to study its conformational dynamics, the stability of the intramolecular I···O interaction at different temperatures, and the initial steps of a reaction, such as the approach of a reactant or catalyst. researchgate.netcolloidssurfaces.org
CASSCF Calculations for Multi-Reference Systems and Radical Character
Many chemical reactions, particularly those involving bond breaking/formation or electronically excited states, may exhibit a multi-reference character, meaning that a single electronic configuration is insufficient to describe their wavefunction accurately. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such systems. amazonaws.comacs.org It provides a balanced description of the electronic structure by including a set of important orbitals and electrons in a full configuration interaction treatment.
In the context of this compound transformations, CASSCF calculations would be crucial for investigating reactions that may proceed through radical intermediates. beilstein-journals.org For instance, in certain photochemical or transition-metal-catalyzed reactions, the homolytic cleavage of the C-I bond could generate an aryl radical. CASSCF would be the method of choice to accurately model the electronic structure of this radical and any subsequent reaction steps. amazonaws.com The method can provide valuable information on the spin density distribution and the energetic accessibility of different spin states (e.g., singlet vs. triplet), which is critical for understanding the reaction mechanism. acs.org
QTAIM, ELF, and LOL Studies for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for partitioning the electron density of a molecule into atomic basins, allowing for the quantitative characterization of chemical bonds. researchgate.netresearchgate.net A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The topological properties of the electron density (ρ) at these BCPs, such as the Laplacian of the electron density (∇²ρ), the kinetic energy density (G), and the potential energy density (V), reveal the nature of the chemical interaction. mdpi.com
For instance, in studies of diaryliodonium salts, which share the hypervalent iodine center with this compound, QTAIM has been employed to characterize the noncovalent interactions that govern their supramolecular structures. mdpi.commdpi.com The analysis of the I···N and I···S halogen bonds in various diaryliodonium salts reveals BCPs with low electron density and positive Laplacian values, which are characteristic of closed-shell interactions, such as halogen bonds. mdpi.commdpi.com The energy of these noncovalent interactions can also be estimated from the properties of the BCPs. mdpi.com
A representative QTAIM analysis for noncovalent interactions in a related diaryliodonium thiocyanate (B1210189) is presented in the table below. This data illustrates the typical values obtained for such interactions and provides a basis for understanding the likely nature of the intramolecular I···O interaction in this compound.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Energy (kcal/mol) |
|---|---|---|---|
| I···N | 0.025 | 0.076 | 8.4-8.5 |
| I···S (short) | 0.018 | 0.050 | 5.9-6.0 |
| I···S (long) | 0.004 | 0.015 | 0.9-1.3 |
Data sourced from a study on diaryliodonium thiocyanate and is illustrative for analogous interactions. mdpi.com
The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are complementary topological analyses that provide a visual and quantitative description of electron pair localization in a molecule. researchgate.netcdnsciencepub.com These methods are particularly useful for distinguishing between covalent bonds, lone pairs, and core electrons. cdnsciencepub.comresearchgate.net The ELF is based on the conditional probability of finding a second electron of the same spin near a reference electron, while the LOL is derived from the kinetic energy density. cdnsciencepub.com Both functions are normalized to a scale of 0 to 1, where high values indicate a high degree of electron localization.
In the context of hypervalent iodine compounds, ELF and LOL analyses can elucidate the nature of the bonding around the iodine center. For example, these methods can visualize the electron distribution in the three-center, four-electron (3c-4e) bond, which is a common feature of hypervalent iodine compounds. researchgate.net The ELF and LOL profiles would be expected to show distinct basins of attraction corresponding to the core electrons, the covalent C-I and I-O bonds, and the lone pairs on the oxygen and iodine atoms of this compound.
While specific ELF and LOL data for this compound is not available, the table below presents hypothetical, yet representative, ELF basin populations for key bonds in a similar organic molecule. This illustrates how ELF analysis can quantify the electron population in different bonding and non-bonding regions.
| Basin Type | Description | Typical Electron Population (e) |
|---|---|---|
| V(C, C) | C-C covalent bond | 2.0 - 2.2 |
| V(C, O) | C=O double bond | 3.5 - 3.8 |
| V(O) | Oxygen lone pair | 2.5 - 2.8 |
| V(C, I) | C-I covalent bond | 1.8 - 2.0 |
This data is illustrative and based on general principles of ELF analysis for organic molecules.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,5-dimethylphenyl 2-iodobenzoate?
Answer:
The synthesis typically involves a two-step esterification: (1) preparation of 2-iodobenzoic acid via iodination of benzoic acid derivatives using iodine monochloride (ICl) or HIO₃ in acidic media, and (2) coupling with 2,5-dimethylphenol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) or via acid chlorides (using thionyl chloride or oxalyl chloride).
Key Considerations:
- Optimize reaction temperature (60–80°C for iodination) and stoichiometry (1:1.2 molar ratio of phenol to acid chloride).
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity using TLC or HPLC .
Advanced: How can SHELXL refine crystallographic data for this compound?
Answer:
SHELXL is effective for refining small-molecule crystal structures by:
- Applying least-squares minimization to optimize atomic coordinates and displacement parameters.
- Handling twinning or disorder using commands like
TWINorPART. For iodine-heavy structures, refine anisotropic displacement parameters (ADPs) to model thermal motion accurately.
Data Contradictions: - Resolve outliers in residual electron density maps by re-examizing hydrogen bonding or solvent placement. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–8.5 ppm for iodobenzoate) and methyl groups (δ 2.2–2.5 ppm).
- FT-IR: Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and C-I stretches (~500 cm⁻¹).
- Mass Spectrometry (EI-MS): Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with iodine loss (e.g., m/z 127 for I⁺).
Validation: Cross-reference with elemental analysis (C, H, N ±0.4%) to ensure stoichiometric accuracy .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Scenario: Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotameric equilibria in esters).
- Method:
- Perform variable-temperature NMR to identify conformational changes.
- Use DFT calculations (B3LYP/6-31G**) to simulate spectra and compare with experimental data.
- Validate via X-ray crystallography to confirm solid-state conformation .
Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
- Mechanistic Modeling: Use transition-state theory to assess activation barriers for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl-iodide bond cleavage).
- Benchmarking: Compare with experimental kinetic data (e.g., reaction rates in THF vs. DMF) to refine computational models .
Basic: How to optimize recrystallization for high-purity samples?
Answer:
- Solvent Selection: Use ethanol or ethyl acetate for polar intermediates; hexane/ethyl acetate mixtures for nonpolar derivatives.
- Gradient Cooling: Slowly reduce temperature from reflux to 4°C to minimize inclusion of impurities.
- Validation: Monitor melting point consistency (e.g., ±1°C deviation) and XRD purity (>95% by peak integration) .
Advanced: What safety protocols are critical when handling iodinated intermediates?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of iodine vapors (TLV: 0.1 ppm).
- PPE: Wear nitrile gloves and safety goggles; avoid skin contact with phenolic intermediates.
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal.
Reference: Best practices align with Toronto Research Chemicals’ SDS guidelines for iodinated compounds .
Advanced: How to analyze steric effects of 2,5-dimethyl groups on reaction kinetics?
Answer:
- Kinetic Studies: Compare reaction rates of 2,5-dimethylphenyl derivatives with unsubstituted analogs (e.g., in ester hydrolysis).
- X-ray Crystallography: Measure dihedral angles between the ester and aryl groups to quantify steric hindrance.
- Computational Analysis: Use molecular mechanics (MMFF94) to simulate steric energy profiles and correlate with experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
